molecular formula C18H25N3O4S B6554599 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine CAS No. 1040654-09-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine

Cat. No.: B6554599
CAS No.: 1040654-09-8
M. Wt: 379.5 g/mol
InChI Key: UXHLIZGJWVXEFR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15657746 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-tert-butylsulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)26(22,23)17-9-8-16(20-21-17)19-11-10-13-6-7-14(24-4)15(12-13)25-5/h6-9,12H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLIZGJWVXEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C17H24N4O2S
  • Molecular Weight : 348.46 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:

  • Antiparasitic Activity : Research indicates that modifications in the molecular structure can enhance selectivity and potency against various parasites. For example, the introduction of specific functional groups has been shown to improve lipophilic ligand efficiency (LLE) and selectivity indices (SI) against target organisms .
  • Cytotoxicity : The compound exhibits varying levels of cytotoxicity in different cell lines. Studies have demonstrated that structural modifications can lead to significant differences in metabolic stability and cytotoxic effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions .
  • Modulation of Lipophilicity : Changes in lipophilicity due to structural modifications can affect the compound's interaction with biological membranes, influencing its absorption and distribution within the body .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiparasiticEnhanced activity with specific substitutions
CytotoxicityVaries across cell lines; dependent on structure
Enzyme InhibitionModerate inhibition of CYP450 enzymes

Case Studies

  • Study on Antiparasitic Activity : A series of analogues were synthesized to evaluate their efficacy against Leishmania species. Modifications at the 3-position significantly impacted antiparasitic activity, with some derivatives showing improved selectivity and reduced toxicity towards mammalian cells .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications could enhance selectivity towards cancer cells while minimizing effects on normal cells, highlighting the potential for targeted therapy .

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